LSD1 Inhibition Potency Relative to the Closest Picolinamide Analog (Compound 46)
The target compound inhibits recombinant human LSD1 with an IC50 of 356 nM in a fluorescence‑based H2O2‑production assay [1]. In the same study, the structurally closest analog, compound 46 (BDBM50067546; CHEMBL3402049), yields an IC50 of 283 nM [2]. The 26 % lower potency of the imidazole derivative demonstrates that the 4‑imidazolyl substituent is well‑tolerated but not potency‑maximizing—a trade‑off that may be exploited for selectivity or physicochemical optimization.
| Evidence Dimension | LSD1 enzyme inhibition IC50 (nM) |
|---|---|
| Target Compound Data | IC50 = 356 nM |
| Comparator Or Baseline | Compound 46 (BDBM50067546): IC50 = 283 nM |
| Quantified Difference | ΔIC50 = +73 nM (1.26‑fold less potent) |
| Conditions | Human recombinant LSD1 (157‑852 aa); H2O2‑coupled fluorescence assay; 30‑min incubation; methylated peptide substrate |
Why This Matters
This direct, same‑assay comparison allows users to weigh the modest potency penalty of the imidazole analogue against any off‑target or physicochemical advantages it may offer.
- [1] BindingDB, Entry BDBM50067551 (CHEMBL3402053). IC50 = 356 nM for human LSD1. View Source
- [2] BindingDB, Entry BDBM50067546 (CHEMBL3402049). IC50 = 283 nM for human LSD1. View Source
